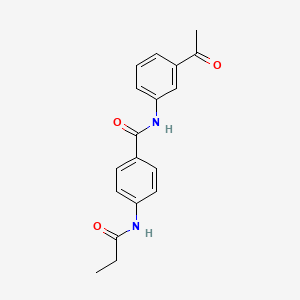![molecular formula C16H11ClF3NO2 B5843122 3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)
3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide, commonly known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CTAA is a synthetic compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学研究应用
CTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. CTAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CTAA has been found to have anti-inflammatory effects and can reduce pain in animal models. CTAA has also been studied for its potential as a diagnostic tool for Alzheimer's disease.
作用机制
The mechanism of action of CTAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CTAA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. CTAA also inhibits the activity of the protein kinase, AKT, which is involved in cell survival and proliferation. Additionally, CTAA has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins.
Biochemical and Physiological Effects:
CTAA has been found to have various biochemical and physiological effects. CTAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. CTAA has also been found to reduce inflammation and pain in animal models, suggesting its potential as a therapeutic agent for these conditions. Additionally, CTAA has been shown to modulate the levels of various proteins involved in cell signaling and gene expression.
实验室实验的优点和局限性
CTAA has several advantages for lab experiments, including its high purity and well-established synthesis method. CTAA is also relatively stable and can be stored for extended periods without degradation. However, CTAA has some limitations, including its high cost and limited availability. Additionally, CTAA can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CTAA. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the mechanism of action of CTAA and to identify its molecular targets. Future research could also focus on the development of more efficient and cost-effective synthesis methods for CTAA. Finally, the use of CTAA as a diagnostic tool for Alzheimer's disease could be explored further.
Conclusion:
CTAA is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. CTAA has been studied for its potential therapeutic applications in cancer, inflammation, and pain. The mechanism of action of CTAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CTAA has several advantages for lab experiments, including its high purity and well-established synthesis method, but it also has limitations, including its high cost and limited availability. There are several future directions for research on CTAA, including its potential as a therapeutic agent, elucidation of its mechanism of action, and development of more efficient synthesis methods.
合成方法
The synthesis of CTAA involves a multi-step process that begins with the preparation of 4-chloroaniline and 4-trifluoromethoxyphenyl isocyanate. These two compounds are then reacted to form the intermediate, N-(4-chlorophenyl)-N'-(4-trifluoromethoxyphenyl)urea. The final step involves the reaction of the intermediate with acryloyl chloride to produce CTAA. The synthesis method of CTAA has been well-established, and the compound can be obtained in high yields with high purity.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO2/c17-12-4-1-11(2-5-12)3-10-15(22)21-13-6-8-14(9-7-13)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJRWIFOBZMOY-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

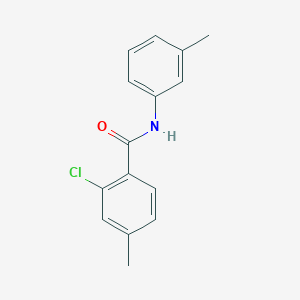
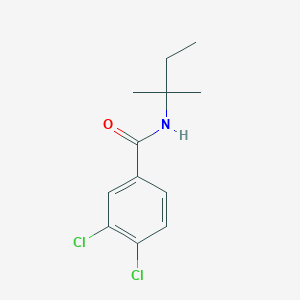
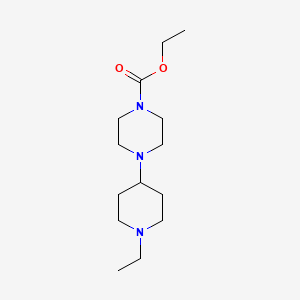
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)

![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
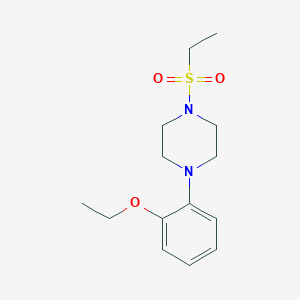
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)


![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)
